2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo- 2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo-
Brand Name: Vulcanchem
CAS No.: 17976-43-1
VCID: VC20839639
InChI: InChI=1S/C8H6O4.2O.3Pb/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;;;/h1-4H,(H,9,10)(H,11,12);;;;;/q;;;;2*+1/p-2
SMILES: C1=CC=C2C(=C1)C(=O)O[Pb]O[Pb]O[Pb]OC2=O
Molecular Formula: C8H4O6Pb3
Molecular Weight: 818 g/mol

2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo-

CAS No.: 17976-43-1

Cat. No.: VC20839639

Molecular Formula: C8H4O6Pb3

Molecular Weight: 818 g/mol

* For research use only. Not for human or veterinary use.

2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo- - 17976-43-1

Specification

CAS No. 17976-43-1
Molecular Formula C8H4O6Pb3
Molecular Weight 818 g/mol
IUPAC Name 3,5,7,9-tetraoxa-4λ2,6λ2,8λ2-triplumbabicyclo[9.4.0]pentadeca-1(15),11,13-triene-2,10-dione
Standard InChI InChI=1S/C8H6O4.2O.3Pb/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;;;/h1-4H,(H,9,10)(H,11,12);;;;;/q;;;;2*+1/p-2
Standard InChI Key NKQZGKXBBHMXPR-UHFFFAOYSA-L
SMILES C1=CC=C2C(=C1)C(=O)O[Pb]O[Pb]O[Pb]OC2=O
Canonical SMILES C1=CC=C2C(=C1)C(=O)O[Pb]O[Pb]O[Pb]OC2=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator